molecular formula C12H20N2 B12126725 3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine

3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine

Cat. No.: B12126725
M. Wt: 192.30 g/mol
InChI Key: QCUBQWNMMPXZFE-UHFFFAOYSA-N
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Description

3-{4-Azatricyclo[5210,2,6]dec-8-en-4-yl}propan-1-amine is a complex organic compound with a unique tricyclic structure It is characterized by its azatricyclic core, which includes nitrogen atoms integrated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions to form the tricyclic core. This is followed by the introduction of the amine group through nucleophilic substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using different nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the specific reaction requirements.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine is unique due to its specific tricyclic structure and the presence of an amine group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

3-(4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propan-1-amine

InChI

InChI=1S/C12H20N2/c13-4-1-5-14-7-11-9-2-3-10(6-9)12(11)8-14/h2-3,9-12H,1,4-8,13H2

InChI Key

QCUBQWNMMPXZFE-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2CN(C3)CCCN

Origin of Product

United States

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